5-Oxooctahydropentalene-2-carboxylic acid
Overview
Description
5-Oxooctahydropentalene-2-carboxylic acid is a chemical compound with the molecular formula C10H14O3 It is characterized by a pentalene core structure, which is a bicyclic hydrocarbon consisting of two fused five-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxooctahydropentalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation and carboxylation steps to introduce the oxo and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The subsequent oxidation and carboxylation steps are carried out using industrial-grade reagents and equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Oxooctahydropentalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
5-Oxooctahydropentalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxooctahydropentalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
5-Oxooctahydropentalene-2-carboxylate: A derivative with similar structural features but different functional groups.
Octahydropentalene-2-carboxylic acid: Lacks the oxo group, resulting in different chemical properties and reactivity.
5-Hydroxyoctahydropentalene-2-carboxylic acid: Contains a hydroxyl group instead of an oxo group, leading to different biological activity.
Uniqueness: 5-Oxooctahydropentalene-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-3-5-1-7(9(11)12)2-6(5)4-8/h5-7H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWCFVVOIQQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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